molecular formula C23H19ClN2O3S2 B2421269 N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 942009-05-4

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2421269
CAS No.: 942009-05-4
M. Wt: 470.99
InChI Key: BAKXSMRWVRILCO-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group, a chlorobenzo[d]thiazolyl moiety, and a methylsulfonylphenyl group

Properties

IUPAC Name

N-benzyl-N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S2/c1-31(28,29)19-10-7-16(8-11-19)13-22(27)26(15-17-5-3-2-4-6-17)23-25-20-12-9-18(24)14-21(20)30-23/h2-12,14H,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKXSMRWVRILCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Chlorination: The benzo[d]thiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetamide formation: The chlorobenzo[d]thiazole is reacted with benzylamine and 4-(methylsulfonyl)phenylacetic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis involves multi-step protocols, leveraging coupling reactions, nucleophilic substitutions, and functional group transformations:

Chlorine Substitution at C6

The 6-chloro group undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides:

ReactionConditionsProductYield (%)Source
NAS with morpholineDMF, 80°C, 12h6-Morpholinobenzo[d]thiazole70
NAS with piperazineEtOH, reflux, 24h6-Piperazinyl derivative65

The electron-withdrawing benzothiazole ring activates the chlorine for displacement, favoring secondary amines .

Methylsulfonyl Group Reactions

The 4-(methylsulfonyl)phenyl group participates in:

  • Reduction : LiAlH₄ reduces the sulfonyl group to thioether (→ -SMe), altering electronic properties .

  • Oxidative Stability : Resists oxidation under standard conditions (H₂O₂, HNO₃).

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzothiazole or phenyl rings:

Table 2: Palladium-Mediated Reactions

Reaction TypeCatalystLigandSubstrateProductYield (%)Source
Suzuki couplingPd(PPh₃)₄Arylboronic acidBiaryl derivatives60–75
Buchwald-HartwigPd₂(dba)₃XantPhosPrimary amineN-Arylated product50–68
  • Suzuki Coupling : Attaches aryl groups to the benzothiazole core, enhancing π-conjugation .

  • Buchwald-Hartwig Amination : Introduces amino groups at the chlorinated position .

Stability and Degradation

The compound exhibits:

  • pH-Dependent Hydrolysis : The acetamide bond cleaves under strong acidic (HCl, 6M) or basic (NaOH, 4M) conditions .

  • Thermal Stability : Stable up to 200°C (TGA), with decomposition onset at 220°C.

Table 3: Reactivity Comparison

CompoundChlorine ReactivitySulfonyl StabilityCoupling Efficiency
TargetHigh (NAS)HighModerate (Pd)
N-Benzyl-N-(6-methyl) analogueLowSimilarHigher (Pd)
6-Fluoro derivativeModerateSimilarLow

The 6-chloro and methylsulfonyl groups synergistically enhance electrophilicity and metabolic stability .

Scientific Research Applications

Reaction Types

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution:

  • Oxidation : Using potassium permanganate or hydrogen peroxide.
  • Reduction : With lithium aluminum hydride or sodium borohydride.
  • Substitution : Involving halogenating agents for electrophilic substitution.

Chemistry

In synthetic chemistry, N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with varied properties.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example:

CompoundCell LineIC50 (nM)Mechanism
7eHepG21.2Induces apoptosis
B7A4311.0Promotes apoptosis and cell cycle arrest
B7A5494.3Decreases IL-6 and TNF-α activity

These findings suggest that similar compounds may induce apoptosis and inhibit cell proliferation by modulating inflammatory cytokines .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial activities against various pathogens. Studies have shown that related compounds possess promising antibacterial and antifungal properties, making them potential candidates for treating infections resistant to conventional antibiotics .

Medicine

This compound has been explored for its therapeutic effects in drug development. Its mechanism of action may involve:

  • Enzyme Inhibition : Targeting specific metabolic pathways.
  • Receptor Binding : Modulating cellular signaling pathways.
  • DNA Interaction : Influencing gene expression and cellular functions.

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted the effects of benzothiazole derivatives on cancer cell lines, demonstrating their ability to induce apoptosis effectively .
  • Antimicrobial Research : Investigations into the antimicrobial efficacy of related compounds revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Molecular Docking Studies : Research employing molecular docking techniques has provided insights into how these compounds interact with biological targets at the molecular level, enhancing understanding of their mechanisms .

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the methylsulfonyl group, which may affect its chemical properties and biological activities.

    N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide:

Uniqueness

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to the presence of the methylsulfonyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. The synthetic route often includes the introduction of the benzyl and methylsulfonyl groups through nucleophilic substitution reactions, followed by acetamide formation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds related to this compound have shown significant inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (nM)Mechanism
7eHepG21.2Induces apoptosis
B7A4311.0Promotes apoptosis and cell cycle arrest
B7A5494.3Decreases IL-6 and TNF-α activity

These findings suggest that similar compounds may exhibit potent anticancer properties by inducing apoptosis and inhibiting cell proliferation through various mechanisms, including modulation of inflammatory cytokines .

Anticonvulsant Activity

In addition to its anticancer properties, compounds with similar structural features have been evaluated for their anticonvulsant activity. The maximal electroshock (MES) test is commonly employed to assess the efficacy of these compounds in preventing seizure spread. For example, several benzothiazole derivatives have demonstrated significant anticonvulsant effects, indicating their potential use in epilepsy treatment:

CompoundTest ModelEfficacy (%)
Compound 5a-mMES Test85
Compound 1PTZ Test90

The studies suggest that these compounds may act through mechanisms that involve ion channel modulation or neurotransmitter regulation .

Case Studies

  • Anticancer Study : A series of benzothiazole derivatives were synthesized and tested against human cancer cell lines (e.g., HepG2). Compound 7e exhibited an IC50 value as low as 1.2 nM, indicating high potency against liver cancer cells. Flow cytometry analysis revealed that it induced apoptosis in a dose-dependent manner .
  • Anticonvulsant Study : A novel compound derived from benzothiazole was assessed for its anticonvulsant properties using the MES model. Results showed that it significantly reduced seizure duration and frequency, suggesting a promising avenue for future epilepsy treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cytokine Modulation : The inhibition of pro-inflammatory cytokines like IL-6 and TNF-α contributes to their anticancer effects.
  • Ion Channel Interaction : In anticonvulsant activity, modulation of sodium and calcium channels may play a crucial role in preventing seizures.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-benzyl-substituted acetamide derivatives, and how can reaction yields be optimized?

  • Methodology : The synthesis of structurally related compounds (e.g., thiazolyl acetamides) often involves nucleophilic substitution or condensation reactions. For example, 2-chloro-N-(6-substituted benzo[d]thiazol-2-yl)acetamide intermediates react with arylpiperazines in acetonitrile/DMF under reflux, catalyzed by triethylamine, yielding target compounds in 33–86% yields . Optimization strategies include solvent selection (e.g., ethanol-acetone for recrystallization) and temperature control during reflux (typically 8–12 hours). Lower yields (e.g., 21% for 8c in ) may arise from steric hindrance or electron-withdrawing substituents, necessitating iterative solvent or catalyst screening.

Q. How is structural characterization of such compounds validated, and what analytical techniques are critical?

  • Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are essential. For instance, ¹H-NMR of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3a) confirms substitution patterns via aromatic proton shifts (δ 2.75–7.50 ppm) . MS data (e.g., m/z 473 [M+2]+ in ) and elemental analysis (C, H, N percentages) validate purity. Discrepancies between calculated and observed elemental data (e.g., 8.90% vs. 8.35% N in 8c) may indicate residual solvents, requiring repeated recrystallization .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

  • Methodology : Initial screening against disease-relevant targets (e.g., Mycobacterium tuberculosis DprE1 enzyme or Aurora kinases) using minimum inhibitory concentration (MIC) or IC₅₀ assays. For example, derivatives like 5k (MIC = 0.82 µM) in were prioritized for DprE1 inhibition studies. Standard protocols involve microplate dilution assays with H37Rv strains or kinase inhibition assays using ATP-competitive binding .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced kinase inhibition?

  • Methodology : Computational docking (e.g., Schrödinger’s GLIDE) and molecular dynamics simulations identify critical interactions. Aurora kinase inhibitors (e.g., compound 31 in ) show that chloro and dimethylamino groups enhance binding to hydrophobic pockets. Substitution at the benzo[d]thiazole 6-position (e.g., Cl vs. NO₂) modulates electron density, affecting IC₅₀ values (e.g., 0.042 µM for Aurora-A) . Advanced SAR requires iterative synthesis guided by electrostatic potential maps and free-energy perturbation calculations .

Q. What strategies resolve contradictory data in enzyme inhibition assays (e.g., IC₅₀ vs. MIC discrepancies)?

  • Methodology : Discrepancies may arise from off-target effects or assay conditions. For instance, a compound with low MIC but high IC₅₀ ( ) suggests non-enzymatic mechanisms (e.g., membrane disruption). Validate via:

  • Target-specific assays : CRISPR-Cas9 knockout strains (e.g., DprE1-deficient mycobacteria).
  • Metabolomic profiling : LC-MS to track substrate accumulation (e.g., decaprenylphosphoryl-ribose in DprE1 inhibition) .
  • Crystallography : Co-crystal structures (e.g., PDB entries) to confirm binding modes .

Q. How do crystallographic data inform conformational analysis of acetamide derivatives?

  • Methodology : X-ray diffraction studies (e.g., ) reveal torsional angles and non-covalent interactions. For example, the nitro group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits a 16.7° twist relative to the benzene ring, influencing π-π stacking. Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) guide crystal packing and solubility predictions . Synchrotron radiation (λ = 0.71073 Å) and SHELX refinement are standard for resolving disordered moieties .

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